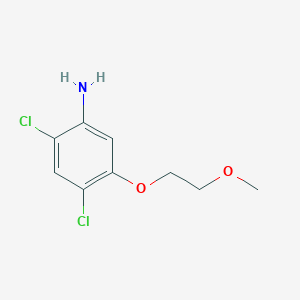

2,4-Dichloro-5-(2-methoxyethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dichloro-5-(2-methoxyethoxy)aniline” is a chemical compound with the empirical formula C9H11Cl2NO2 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The SMILES string of the compound isNC1=C(Cl)C=C(Cl)C(OCCOC)=C1 . This indicates that the compound has an aniline group (NH2) attached to a benzene ring, which also has two chlorine atoms and a methoxyethoxy group attached to it . Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichloro-5-(2-methoxyethoxy)aniline” is 236.10 . It is a solid substance . More specific physical and chemical properties are not available in the sources I found.科学的研究の応用

Inhibition of Src Kinase Activity :

- Boschelli et al. (2001) discovered that analogues of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, which contain a 2,4-dichloro-5-methoxy-substituted aniline, were potent inhibitors of Src kinase activity. These compounds were also effective in inhibiting Src-mediated cell proliferation in cancer research (Boschelli et al., 2001).

Fluorescence Quenching in Boronic Acid Derivatives :

- Studies by Geethanjali et al. (2015) demonstrated that the fluorescence quenching of certain boronic acid derivatives was affected by the presence of aniline. This research contributes to understanding the interactions and mechanisms in fluorescence-based applications (Geethanjali et al., 2015).

Polymer Synthesis and Electrochromic Materials :

- In 2017, Li et al. synthesized novel electrochromic materials using aniline derivatives, demonstrating their potential in creating polymers with specific optical properties, particularly in the near-infrared region (Li et al., 2017).

Electrochemical Studies and Anticorrosive Behavior :

- Dagdag et al. (2019) investigated aromatic epoxy monomers, including aniline derivatives, for their effectiveness as corrosion inhibitors in carbon steel. This research highlights the potential application of these compounds in materials science and engineering (Dagdag et al., 2019).

Water Decontamination and Oxidation Reactions :

- A study by Ahmed et al. (2012) explored the reactivity of aniline-based pharmaceuticals with sulfate radical anion in water decontamination processes, providing insights into advanced oxidation processes for environmental applications (Ahmed et al., 2012).

Synthesis and Characterization of Novel Compounds :

- Research by Ramasamy et al. (2010) describes an efficient method for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones, showcasing the versatility of aniline derivatives in synthetic organic chemistry (Ramasamy et al., 2010).

作用機序

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions of “2,4-Dichloro-5-(2-methoxyethoxy)aniline” would depend on the outcomes of the research it is used in. As it is a unique chemical provided to early discovery researchers , it could potentially be used in the development of new materials, pharmaceuticals, or chemical processes.

特性

IUPAC Name |

2,4-dichloro-5-(2-methoxyethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYJEYSKRYZVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(2-methoxyethoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)

![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)

![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)

![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)